

Application Notes and Protocols: 4-Bromo-6-methoxy-2-methylquinoline in Drug Discovery

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Compound of Interest

Compound Name: 4-Bromo-6-methoxy-2-methylquinoline

Cat. No.: B1285067

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. **4-Bromo-6-methoxy-2-methylquinoline** is a valuable and versatile building block in the synthesis of diverse libraries of bioactive compounds. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position amenable to cross-coupling reactions, a methoxy group at the 6-position which can influence solubility and target engagement, and a methyl group at the 2-position, makes it an attractive starting material for drug discovery programs.

These application notes provide a comprehensive overview of the utility of **4-Bromo-6-methoxy-2-methylquinoline** in the synthesis of potential therapeutic agents. Detailed protocols for key synthetic transformations and examples of the biological activities of derivative compounds are presented to guide researchers in leveraging this versatile intermediate for the development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-6-methoxy-2-methylquinoline** is provided below.

Property	Value
Molecular Formula	C ₁₁ H ₁₀ BrNO
Molecular Weight	252.11 g/mol
CAS Number	856095-00-6
Appearance	Solid
SMILES	COc1ccc2nc(C)cc(Br)c2c1
InChI Key	GKOUTMWNNUHDTO-UHFFFAOYSA-N

Applications in the Synthesis of Bioactive Molecules

The primary application of **4-Bromo-6-methoxy-2-methylquinoline** in drug discovery is as a key intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for the introduction of various aryl, heteroaryl, and amino moieties, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 4-Aryl/Heteroaryl-6-methoxy-2-methylquinolines via Suzuki-Miyaura Coupling

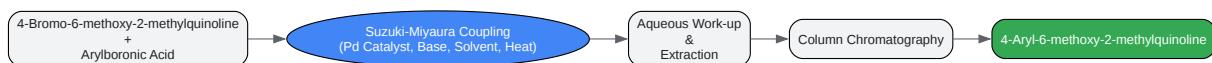
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the quinoline core, a strategy often employed in the development of anticancer agents and kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask, add **4-Bromo-6-methoxy-2-methylquinoline** (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1) or toluene and ethanol.
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-methylquinoline derivative.

Visualization of Synthetic Workflow:



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Suzuki-Miyaura Coupling Workflow

Biological Activity of 4-Arylquinoline Derivatives:

Derivatives of 4-arylquinolines have shown promising activity against various cancer cell lines. The data below is for illustrative purposes, showcasing the potential of this compound class.

Compound Class	Cancer Cell Line	Activity (GI ₅₀ , μ M)	Reference
4-Alkoxy-2-arylquinolines	Leukemia (SR)	0.133	[1]
Colon Cancer (COLO205)		0.401	[1]
Melanoma (LOX IMVI)		0.116	[1]
4-Aroyl-6,7,8-trimethoxyquinolines	Epidermoid Carcinoma (KB)	0.217	[2]
Colon Cancer (HT-29)		0.327	[2]
Gastric Cancer (MKN45)		0.239	[2]

Synthesis of 4-Amino-6-methoxy-2-methylquinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-aminoquinoline derivatives. These compounds are of significant interest due to their structural similarity to known antimalarial and anticancer drugs.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **4-Bromo-6-methoxy-2-methylquinoline** (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.), and a base such as NaOtBu (1.4 equiv.) or Cs_2CO_3 (1.5 equiv.).
- Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
- Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH_4Cl . Extract the aqueous layer with an organic solvent. Combine the

organic phases, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by column chromatography to obtain the 4-aminoquinoline product.

Visualization of Synthetic Workflow:



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Buchwald-Hartwig Amination Workflow

Biological Activity of 4-Aminoquinoline Derivatives:

4-Aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

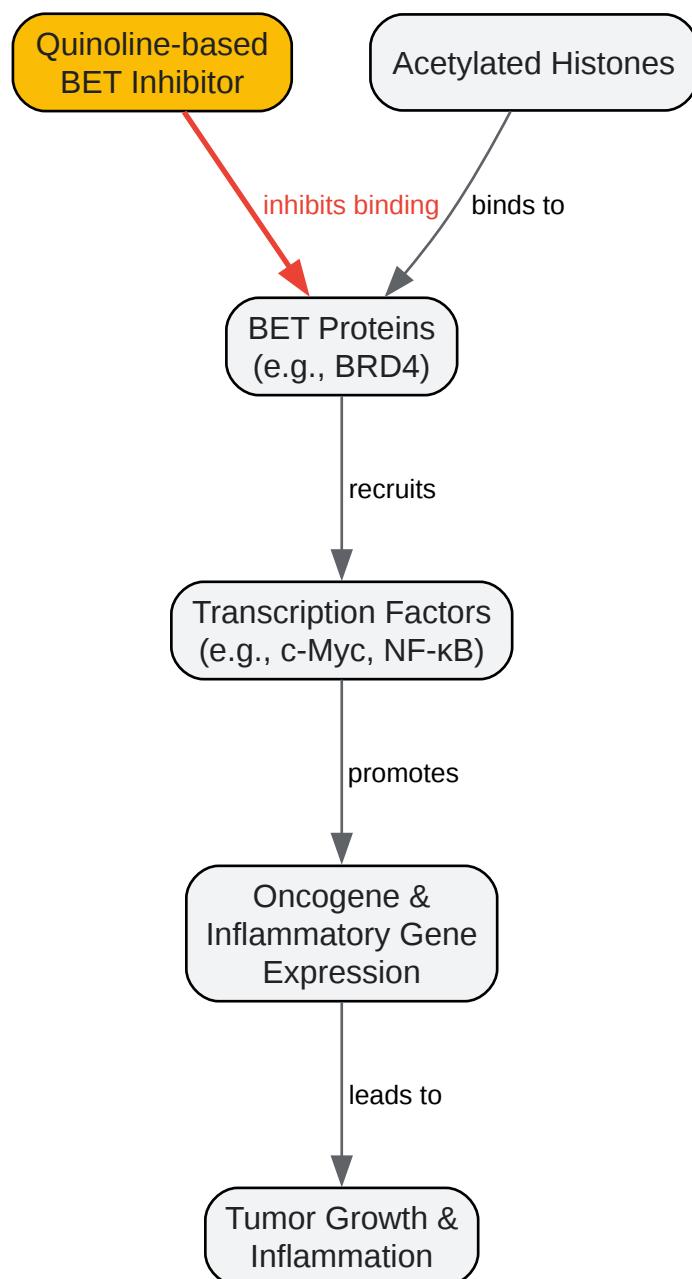
Compound Class	Cancer Cell Line	Activity (IC_{50} , μM)	Reference
4-Aminoquinolines	Breast Cancer (MCF7)	Potent effects observed	[4]
Breast Cancer (MDA-MB468)	Potent effects observed	[4]	
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines	Lung Carcinoma (A549)	0.0015-0.0017	[5]
Epidermoid Carcinoma (KB)	0.0015-0.0017	[5]	

Application in Targeting BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various diseases, including cancer and inflammation. Several potent BET inhibitors incorporate a quinoline or quinazoline

core.^[6] **4-Bromo-6-methoxy-2-methylquinoline** can serve as a starting point for the synthesis of novel BET inhibitors. The general strategy involves the elaboration of the quinoline core through cross-coupling reactions to introduce moieties that can effectively bind to the acetyl-lysine binding pocket of BET bromodomains.

Hypothetical Signaling Pathway Inhibition:



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BET Bromodomain Inhibition Pathway

Conclusion

4-Bromo-6-methoxy-2-methylquinoline is a highly valuable and versatile building block for the synthesis of novel bioactive compounds in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a straightforward avenue to generate diverse libraries of 4-substituted quinolines. The resulting derivatives have shown significant potential as anticancer agents and inhibitors of key biological targets like BET bromodomains. The protocols and data presented herein serve as a guide for researchers to effectively utilize this key intermediate in their drug discovery endeavors.

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